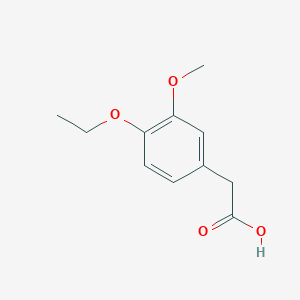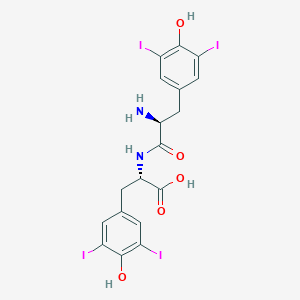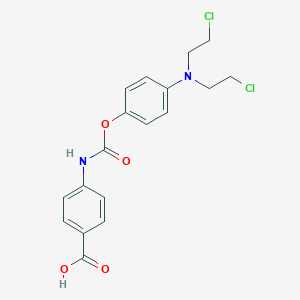![molecular formula C30H16 B089507 Anthra[1,2,3,4-ghi]perylene CAS No. 190-85-2](/img/structure/B89507.png)
Anthra[1,2,3,4-ghi]perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. This compound is a member of the perylene family of PAHs and is known for its ability to fluoresce, making it useful in various applications.
Wissenschaftliche Forschungsanwendungen
Anthra[1,2,3,4-ghi]perylene has a wide range of scientific research applications, including in the fields of material science, environmental science, and biology. In material science, Anthra[1,2,3,4-ghi]perylene is used as a fluorescent dye in organic light-emitting diodes (OLEDs) and solar cells. In environmental science, it is used as a biomarker for Anthra[1,2,3,4-ghi]perylene contamination in soil and water. In biology, it is used as a fluorescent probe to study protein-protein interactions and cell signaling pathways.
Wirkmechanismus
The mechanism of action of Anthra[1,2,3,4-ghi]perylene is not fully understood, but it is known to interact with DNA and RNA. It has been shown to intercalate into the DNA double helix, causing structural changes that can lead to DNA damage and mutations. It also has the ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
Anthra[1,2,3,4-ghi]perylene has been shown to have both beneficial and harmful effects on biochemical and physiological processes. On one hand, it has been shown to have antioxidant properties and can protect cells from oxidative stress. On the other hand, it has been shown to be carcinogenic and can cause DNA damage and mutations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Anthra[1,2,3,4-ghi]perylene in lab experiments is its ability to fluoresce, making it useful as a fluorescent probe. It is also relatively easy to synthesize and purify. However, one of the main limitations is its toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Anthra[1,2,3,4-ghi]perylene. One area of interest is its potential use in cancer treatment. It has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Another area of interest is its use as a biomarker for environmental contamination. Research could focus on developing new methods for detecting and quantifying Anthra[1,2,3,4-ghi]perylene in soil and water samples. Finally, research could focus on developing new synthetic methods for Anthra[1,2,3,4-ghi]perylene that are more efficient and environmentally friendly.
In conclusion, Anthra[1,2,3,4-ghi]perylene is a unique and versatile compound that has many scientific research applications. Its ability to fluoresce and interact with DNA and RNA make it useful in a variety of fields, including material science, environmental science, and biology. While there are both advantages and limitations to using Anthra[1,2,3,4-ghi]perylene in lab experiments, its potential for future research is vast and exciting.
Synthesemethoden
Anthra[1,2,3,4-ghi]perylene can be synthesized by several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a catalyst to form Anthra[1,2,3,4-ghi]perylene.
Eigenschaften
CAS-Nummer |
190-85-2 |
|---|---|
Produktname |
Anthra[1,2,3,4-ghi]perylene |
Molekularformel |
C30H16 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
octacyclo[20.8.0.02,11.03,8.04,29.012,21.014,19.025,30]triaconta-1(22),2(11),3(8),4,6,9,12,14,16,18,20,23,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C30H16/c1-2-6-20-16-26-24-14-12-18-8-4-10-22-21-9-3-7-17-11-13-23(25(26)15-19(20)5-1)29(27(17)21)30(24)28(18)22/h1-16H |
InChI-Schlüssel |
LAEGBVZJOGMQBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4 |
Kanonische SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4 |
Andere CAS-Nummern |
190-85-2 |
Synonyme |
Anthra[1,2,3,4-ghi]perylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



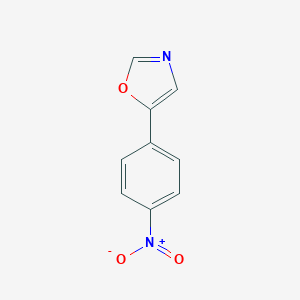
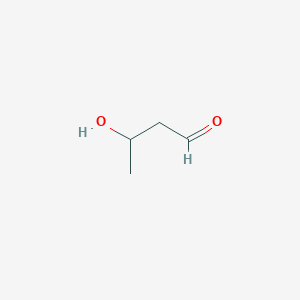
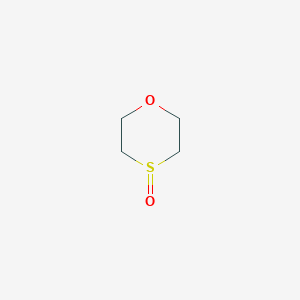
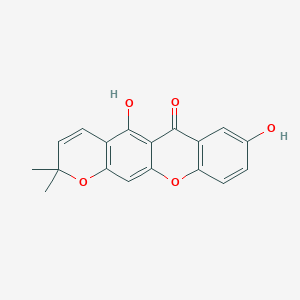

![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)
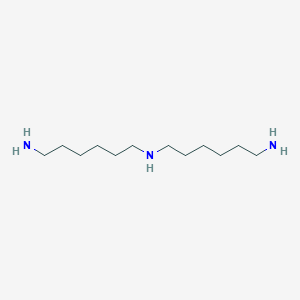
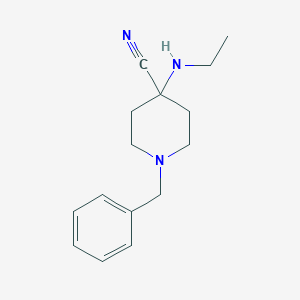
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
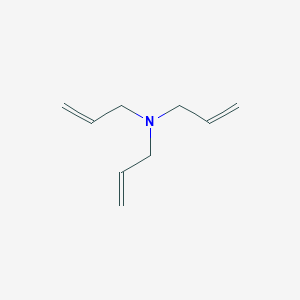
![Benzo[c]chrysene](/img/structure/B89444.png)
